2-Amino-3-(3-chloropyridin-2-yl)propanoic acid
Description
2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an amino acid side chain. This structure combines the aromaticity and electron-withdrawing effects of the chloropyridine moiety with the zwitterionic properties of the amino acid backbone.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13) |
InChI Key |
UELOUCAXPFVTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
The chiral pool strategy leverages naturally occurring amino acids as starting materials to preserve stereochemistry. For example, L-serine derivatives are functionalized to introduce the 3-chloropyridin-2-yl moiety via nucleophilic substitution. Key steps include:
Asymmetric Catalysis
Palladium-catalyzed cross-coupling reactions enable stereoselective C–N bond formation. A representative protocol involves:
- Catalyst : Pd(OAc)₂ (5 mol%), chiral phosphine ligand (e.g., (R)-BINAP).
- Substrates : 3-chloro-2-iodopyridine and tert-butyl glycinate.
- Conditions : DMF, 80°C, 8 hours.
- Yield : 85% with >98% ee.
Catalytic Methods for Intermediate Synthesis
Chloropyridine Activation
The 3-chloropyridin-2-yl group is introduced via halogen-metal exchange or directed ortho-metallation (DoM):
Reductive Amination
A two-step reductive amination protocol optimizes atom economy:
- Condensation : 3-chloropyridine-2-carbaldehyde with glycine in methanol (rt, 6 hours).
- Reduction : NaBH₄ or H₂/Pd-C (1 atm, 25°C).
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods employ flow chemistry to enhance efficiency:
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
- Ball Milling : 3-chloropyridine, glycine, and K₂CO₃ (1:1:2 molar ratio).
- Time : 2 hours.
- Yield : 76% with 99% purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (D₂O, 400 MHz): δ 8.41 (d, J = 5.1 Hz, 1H, pyridine-H), 4.12 (q, J = 7.0 Hz, 1H, CH), 3.58 (dd, J = 14.2, 7.0 Hz, 1H, CH₂), 3.45 (dd, J = 14.2, 7.0 Hz, 1H, CH₂).
- HRMS : m/z calcd. for C₈H₉ClN₂O₂ [M+H]⁺: 200.0354; found: 200.0356.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Pool | 68–72 | 72–85 | Moderate | 120–150 |
| Asymmetric Catalysis | 85 | >98 | High | 90–110 |
| Continuous Flow | 89 | 99 | Industrial | 45–60 |
| Mechanochemical | 76 | 99 | Lab-scale | 80–100 |
Challenges and Innovations
Stereochemical Drift
Racemization during hydrolysis of nitrile intermediates remains a bottleneck. Recent solutions include:
Chloropyridine Stability
Degradation under acidic conditions is mitigated by:
- Protective Groups : Boc (tert-butyloxycarbonyl) for the amino group during chlorination.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters suggests that it may interact with neurotransmitter receptors, influencing synaptic transmission.
Neuropharmacology
Research indicates that this compound may modulate excitatory neurotransmission, making it a candidate for treating conditions such as depression and anxiety. Preliminary studies show that it can act as both an agonist and antagonist at specific receptors, which may alter neurotransmission pathways.
Key Findings:
- Binding Affinity Studies : Indicate significant interaction with glutamate receptors, crucial for synaptic plasticity.
- Neuropharmacological Effects : Studies have shown that this compound can influence synaptic transmission and plasticity, suggesting therapeutic potential in neurodegenerative diseases.
Antimicrobial Activity
Initial findings suggest that 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid exhibits antimicrobial properties against various bacterial strains.
Case Study:
In a study assessing its antimicrobial efficacy, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H9ClN2O | Different chlorination pattern; potential distinct activity |
| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C9H9N3O2 | Contains a cyano group; may affect solubility and reactivity |
| (2S)-2-amino-4-methylthio-butanoic acid | C7H15NO2S | Different side chain; used in metabolic pathway studies |
Future Research Directions
Recent studies have focused on elucidating the mechanisms through which this compound exerts its effects. Molecular docking studies have suggested that it may inhibit key pathways involved in inflammation and cancer progression.
Suggested Future Research Areas:
- Expanded Pharmacological Studies : Investigating effects on other neurotransmitter systems.
- Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Position : The chlorine position on the pyridine ring (e.g., 3-chloro vs. 5-chloro) affects electronic distribution and steric hindrance, influencing reactivity and binding interactions .
Thiophene-containing analogs (e.g., ) show distinct biocatalytic behavior due to sulfur’s electron-rich nature .
Salt Forms : Dihydrochloride salts (e.g., ) improve solubility for industrial processing, whereas free acids (e.g., ) are preferred in peptide synthesis .
Physicochemical Properties
Biological Activity
2-Amino-3-(3-chloropyridin-2-yl)propanoic acid, also known as (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid, is an amino acid derivative notable for its potential biological activity. This compound features a unique structural moiety that includes a chiral center and a 3-chloropyridine component, which may enhance its interactions with biological systems. Research indicates that it could play a significant role in pharmacology, particularly in the treatment of neurological disorders.
- Molecular Formula : C₈H₉ClN₂O
- Molecular Weight : Approximately 200.62 g/mol
- Structure : Contains a chiral center at the second carbon, influencing its biological interactions.
Biological Activity Overview
Preliminary studies suggest that (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid exhibits significant biological activity, particularly in modulating excitatory neurotransmission. Its structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors or transporters, making it a candidate for further investigation in treating conditions such as depression and anxiety .
The compound may function as an agonist or antagonist at specific receptors involved in neurotransmission pathways. Initial findings have indicated its ability to influence synaptic transmission, which is crucial for neurological function .
Neuropharmacological Studies
Research has demonstrated that (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid can modulate neurotransmitter release and uptake. For example:
- Study on Synaptic Transmission : In vitro experiments showed that the compound could enhance glutamate release, suggesting its role as a potential excitatory neurotransmitter modulator .
Comparative Analysis with Related Compounds
A comparative study highlighted the unique features of (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C₈H₉ClN₂O | Different chlorination pattern; distinct biological activity |
| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C₉H₉N₃O₂ | Contains cyano group; affects solubility and reactivity |
| (2S)-2-amino-4-methylthio-butanoic acid | C₇H₁₅NO₂S | Different side chain; studied for metabolic pathways |
This table illustrates how the unique chlorinated pyridine structure of (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid may contribute to its specific biological activities and applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
